molecular formula C16H13N3O3S2 B2929076 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 324759-09-3

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2929076
CAS No.: 324759-09-3
M. Wt: 359.42
InChI Key: ADBJJPMRFWLBOK-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a novel chemical entity from the nitrothiophene carboxamide (NTC) class, representing a significant advancement in antibacterial research against multidrug-resistant (MDR) Gram-negative bacteria . This compound is specifically engineered to overcome a major challenge in antibiotic discovery: efflux by the Resistance Nodulation and cell Division (RND) pump, AcrAB-TolC . Through structure-based design, this scaffold was optimized to lose its binding affinity to the efflux pump, thereby retaining potent activity against wild-type bacteria, including problematic clinical isolates of E. coli , Shigella spp. , and Salmonella spp. . The mechanism of action for this compound is particularly innovative, as it functions as a prodrug . Its antibacterial activity requires activation within the bacterial cell by specific bacterial nitroreductases, namely NfsA and NfsB . Following activation, the molecule exerts a bactericidal effect, making it a valuable tool for studying novel bactericidal pathways and for in vivo efficacy models, where it has shown activity in established infection models such as the mouse thigh . The structural core of this compound combines a 1,3-thiazole ring with a nitrothiophene carboxamide, both of which are privileged scaffolds in medicinal chemistry known for their diverse biological activities . Researchers can leverage this compound to explore new therapeutic strategies against MDR pathogens, investigate bacterial prodrug activation mechanisms, and develop much-needed antibacterial agents with a novel mode of action that circumvents common efflux-based resistance. This product is strictly for research use in laboratory settings.

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S2/c1-9-3-4-10(2)11(7-9)12-8-23-16(17-12)18-15(20)13-5-6-14(24-13)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBJJPMRFWLBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiazole ring, a nitro group, and a carboxamide functional group. Its molecular formula is C20H19N3O3S2C_{20}H_{19}N_{3}O_{3}S_{2}, with a molecular weight of approximately 381.51 g/mol. The presence of these functional groups contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated significant inhibition zones, suggesting potential as an antibacterial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays indicated that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Breast Cancer Cell Line (MCF-7)

In a controlled experiment, MCF-7 cells were treated with varying concentrations of the compound. The results showed:

  • IC50 Value : 25 µM
  • Mechanism : Induction of apoptosis via the mitochondrial pathway.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit certain enzymes involved in metabolic pathways, leading to disrupted cellular functions.

Enzyme Inhibition Studies

In vitro studies have shown that the compound inhibits:

  • Topoisomerase II : Essential for DNA replication.
  • Aromatase : Involved in estrogen synthesis, making it a target for breast cancer treatment.

Research Findings and Applications

The potential applications of this compound extend beyond antimicrobial and anticancer activities. Its unique chemical structure allows for exploration in various fields:

  • Pharmaceutical Development : As a lead compound for new antibiotics or anticancer drugs.
  • Material Science : Investigated for use in organic electronics due to its electronic properties.
  • Biological Probes : Utilized in studies involving enzyme interactions and protein-ligand binding.

Comparison with Similar Compounds

Research Implications and Gaps

  • Mechanistic Studies : The target compound’s nitrothiophene core may act as a redox-active moiety, analogous to nitrofuran antibiotics, but this requires validation .
  • Data Gaps : Direct biological activity data (e.g., MIC, IC50) for the target compound are absent in the evidence, necessitating empirical testing.
  • Structural Optimization: Substitution with stronger electron-withdrawing groups (e.g., trifluoromethyl, cyano) could enhance activity, as seen in related compounds .

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